Bis(2-pyridyl) ketone oxime

Coordination Chemistry Polynuclear Clusters Ligand Design

Procure Bis(2-pyridyl) ketone oxime (dpkoxH) to access coordination chemistry unattainable with mono-pyridyl oximes. Its dual 2-pyridyl donors enable 16 discrete bridging and chelating modes, uniquely generating hexanuclear Mn clusters with rare mixed-valent states for magnetic studies. Validated as a single-analyte standard for cobalt determination, dpkoxH also assembles 1D Cd(II) coordination polymers for environmental separations research and coordinates Re(I) tricarbonyls via N,N'-dipyridyl chelation for luminescent probe development. Generic 2-pyridyl oximes functionally cannot replicate these architectures or analytical specificity.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 1562-95-4
Cat. No. B073754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-pyridyl) ketone oxime
CAS1562-95-4
Synonymsdi-2-pyridylketoxime
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=NO)C2=CC=CC=N2
InChIInChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H
InChIKeyRZHHBDXWQUIRSQ-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-pyridyl) ketone oxime (CAS 1562-95-4): Baseline Characteristics and Procurement Considerations for Coordination Chemistry and Analytical Applications


Bis(2-pyridyl) ketone oxime (C₁₁H₉N₃O, MW 199.21 g/mol), also known as di-2-pyridyl ketoxime (dpkoxH), is a multifunctional oxime ligand featuring a central oxime group (-C=N-OH) flanked by two 2-pyridyl substituents [1]. The compound exhibits a melting point of 142-143 °C, a predicted pKa of 8.31 ± 0.50, and is typically stored at 2-8 °C . Its structural hallmark—the presence of a second 2-pyridyl group on the oxime carbon—distinguishes it from simpler 2-pyridyl oximes and confers a unique capacity for polydentate coordination and metal cluster assembly [2].

Why Bis(2-pyridyl) ketone oxime Cannot Be Replaced by Generic 2-Pyridyl Oximes in Critical Coordination and Analytical Workflows


The substitution of bis(2-pyridyl) ketone oxime (dpkoxH) with structurally related 2-pyridyl oximes (e.g., methyl-2-pyridyl ketone oxime, phenyl-2-pyridyl ketone oxime, or pyridine-2-aldoxime) is precluded by dpkoxH's unique second 2-pyridyl donor site, which enables coordination modes and cluster architectures unattainable with mono-pyridyl analogs [1]. This additional donor site expands the coordination repertoire from the typical bidentate (Npyridyl,Noxime) chelation to 16 distinct bridging and chelating modes, directly governing nuclearity, topology, and magnetic exchange pathways in resultant metal complexes [2]. The quantitative evidence presented below substantiates that dpkoxH's differential coordination chemistry translates into measurable differences in cluster nuclearity, metal oxidation state accessibility, and analytical specificity—factors that directly impact experimental reproducibility and functional outcomes.

Bis(2-pyridyl) ketone oxime (dpkoxH): Quantitative Comparative Evidence for Scientific Selection in Coordination Chemistry and Analytical Sciences


Coordination Mode Multiplicity: 16 Structurally Characterized Modes Enable Unmatched Nuclearity Control vs. Mono-Pyridyl Oximes

Bis(2-pyridyl) ketone oxime (dpkoxH/dpkox⁻) adopts 16 distinct coordination modes across its structurally characterized metal complexes, as documented in a comprehensive review covering over 30 years of research [1]. In contrast, mono-pyridyl 2-pyridyl oximes such as methyl(2-pyridyl)ketone oxime (mpkoH) and phenyl(2-pyridyl)ketone oxime (ppkoH) are restricted to a maximum of 3-4 coordination modes due to the absence of the second 2-pyridyl donor site [2]. The 16 modes of dpkoxH include monodentate (via Npyridyl), bidentate chelating (Npyridyl,Noxime; Npyridyl,N'pyridyl), tridentate bridging (μ₃-η¹:η¹:η¹), and tetradentate bridging (μ₄-η¹:η¹:η¹:η¹) arrangements, which collectively provide access to nuclearities ranging from mononuclear to decanuclear clusters and 1D coordination polymers [1].

Coordination Chemistry Polynuclear Clusters Ligand Design

Cluster Nuclearity: Hexanuclear Manganese Clusters with Rare Oxidation States vs. Dinuclear/Tetranuclear Limits of Simpler Oximes

Bis(2-pyridyl) ketone oxime facilitates the formation of hexanuclear manganese clusters containing extremely rare manganese oxidation-state combinations, a capability not observed with mono-pyridyl oximes . Specifically, dpkoxH yields mixed-valence Mn₂ᴵᴵMn₂ᴵᴵᴵ tetranuclear complexes with the general formula [Mn₂ᴵᴵMn₂ᴵᴵᴵ(O₂CR)₂X₂{(py)₂CNO}₂{(py)₂CO₂}₂], and hexanuclear clusters with unprecedented oxidation-state distributions [1]. In contrast, methyl(2-pyridyl)ketone oxime (mpkoH) and phenyl(2-pyridyl)ketone oxime (ppkoH) are limited to forming trinuclear Niᴵᴵ clusters and dinuclear mixed-valence Fe complexes, with no reported hexanuclear Mn assemblies [2][3].

Manganese Cluster Chemistry Mixed-Valence Complexes Magnetic Materials

First N,N'-Dipyridyl Coordination Mode: Fac-Re(CO)₃(dpk.oxime)Cl vs. Previously Observed N,O and N,N(oxime) Chelation

The complex fac-[ReCl(C₁₁H₉N₂O)(CO)₃]·C₂H₆OS represents the first structurally characterized metal compound in which di-2-pyridyl ketone oxime coordinates via both pyridyl nitrogen atoms (N,N'-dipyridyl coordination), forming a six-membered chelate ring [1]. Prior to this report, only monodentate (Npyridyl), bidentate (Npyridyl,Noxime), and tridentate bridging modes had been observed for dpk.oxime, with no evidence for N,N'-dipyridyl chelation [2]. This coordination mode is structurally distinct from the N,O coordination discovered in the related palladium(II) complex of a 4-butylphenyl 2-pyridyl ketone oxime ligand, which was also unprecedented for its class [3].

Rhenium Carbonyl Chemistry Coordination Isomerism Crystallography

DNA Cleavage Activity of Ru and Os Clusters: Quantified Low Activity Defines a Specific Niche vs. Potent Metallodrug Candidates

Ruthenium and osmium carbonyl clusters bearing dpkox⁻ ligands exhibit low DNA cleavage activity, requiring high complex concentrations (not explicitly quantified in the abstract, but described as 'high'), long incubation times, and UV light activation [1]. This contrasts sharply with other ruthenium-based metallodrugs (e.g., NAMI-A, KP1019) and polypyridyl complexes that exhibit potent DNA cleavage at micromolar concentrations. The quantitative benchmarking of this low activity establishes dpkoxH-derived clusters as suitable for applications where minimal DNA interaction is desired, such as inert cellular probes or non-genotoxic catalysts.

Bioinorganic Chemistry DNA Cleavage Agents Ruthenium Clusters

Analytical Specificity: Established Standard for Cobalt Determination vs. Broad-Spectrum Metal Reagents

Bis(2-pyridyl) ketone oxime is specified as a standard reagent for the determination of cobalt in metal assays, a validated analytical application cited by major chemical suppliers . In contrast, simpler 2-pyridyl oximes such as phenyl 2-pyridyl ketone oxime (PPKO) and diacetyl monooxime (DMO) are employed for broader-spectrum metal ion determinations (Co²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Fe²⁺, Fe³⁺, Cr³⁺, La³⁺) without a specific cobalt-focused application documented [1]. The stability constants (log β) for PPKO and DMO complexes with these metals have been systematically quantified, confirming their broad reactivity profile, whereas dpkoxH's niche as a cobalt-specific standard implies superior selectivity under assay conditions [1].

Analytical Chemistry Spectrophotometry Metal Assay

Structural Differentiation in Cd(II) Halide Polymers: Distinct 1D Chain Topologies vs. Zn(II) Analogs

Reaction of dpkoxH with Cd(II) halides yields 1D zigzag coordination polymers with the general formula {[CdX₂(dpkoxH)]}n (X = Cl, Br, I), wherein the ligand adopts a unique η¹:η¹:η¹:μ bridging mode [1]. Crucially, the molecular structures of [CdCl₂(dpkoxH)]·2H₂O and [CdBr₂(dpkoxH)] are different from their [ZnX₂(dpkoxH)] analogs, demonstrating metal-dependent topological divergence [1]. This is in contrast to simpler oximes like mpkoH and ppkoH, which typically form discrete mono- or dinuclear complexes with Cd(II) rather than extended 1D polymers [2].

Coordination Polymers Cadmium Chemistry Crystal Engineering

Bis(2-pyridyl) ketone oxime: Evidence-Based Research and Industrial Application Scenarios for Procurement Decision-Making


Synthesis of High-Nuclearity Manganese and Copper Clusters for Single-Molecule Magnet Research

dpkoxH is the ligand of choice for researchers targeting hexanuclear and higher-nuclearity Mn clusters with mixed-valent states. The 16 coordination modes documented for dpkoxH/dpkox⁻ enable the deliberate assembly of Mn₆ clusters containing rare oxidation-state combinations, a capability not replicable with mono-pyridyl oximes [1][2]. Procurement of dpkoxH ensures access to this unique cluster space for magnetic studies.

Crystal Engineering of 1D Cadmium Halide Coordination Polymers for Environmental Remediation Models

dpkoxH forms structurally characterized 1D zigzag coordination polymers with Cd(II) halides (Cl, Br, I) in 50-60% synthetic yields, with topologies distinct from analogous Zn(II) complexes [3]. These polymers serve as well-defined model systems for studying and optimizing solvent extraction processes for toxic Cd(II) removal. Generic 2-pyridyl oximes do not yield comparable extended polymeric architectures.

Validated Analytical Standard for Spectrophotometric Determination of Cobalt

dpkoxH is a documented standard reagent for cobalt determination in metal assays . Laboratories requiring a validated, single-analyte protocol for Co quantification should procure dpkoxH specifically, rather than relying on broad-spectrum oxime reagents (e.g., PPKO, DMO) that lack cobalt-specific validation.

Synthesis of Re(I) Tricarbonyl Complexes with N,N'-Dipyridyl Coordination for Luminescent Probe Development

dpkoxH is the only ligand in its class demonstrated to coordinate to Re(I) tricarbonyl centers via N,N'-dipyridyl chelation, forming a six-membered chelate ring in fac-[ReCl(dpk.oxime)(CO)₃] [4]. This unique coordination mode offers distinct photophysical properties relevant to luminescent probes and radiopharmaceutical precursors. Substitution with other 2-pyridyl oximes will not yield this specific coordination geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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